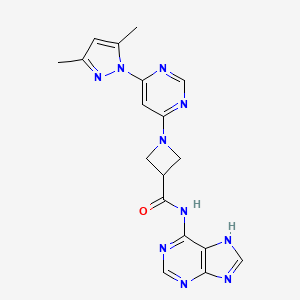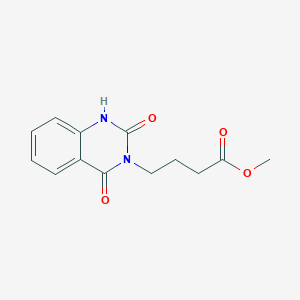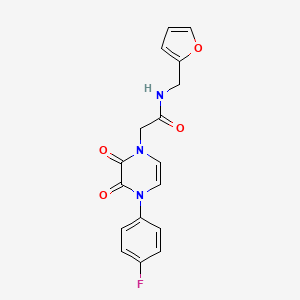
(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)(morpholino)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone is a heterocyclic compound that features a pyrazole ring substituted with bromine and methyl groups, and a morpholine ring attached via a methanone linkage
Applications De Recherche Scientifique
- Agents antiparasitaires: Les chercheurs ont exploré des dérivés de ce composé pour leur potentiel en tant que médicaments antileishmanien et antimalariaux . L'étude de simulation moléculaire a révélé des schémas de liaison prometteurs, suggérant une efficacité contre les parasites protozoaires.
- Blocs de construction: Le 4-bromopyrazole sert de bloc de construction polyvalent en synthèse organique. Il peut être utilisé pour créer des molécules plus complexes, telles que des 1,4'-bipyrazoles .
- Activation par micro-ondes: Les chercheurs ont utilisé l'activation par micro-ondes pour améliorer la synthèse de composés apparentés, y compris le 4-fluorobenzaldéhyde .
- Activité antipromastigote: Le composé 13, un dérivé de cette classe, a montré une activité antipromastigote in vitro puissante contre les parasites Leishmania. Des simulations moléculaires ont indiqué une liaison favorable dans la poche LmPTR1 .
Chimie médicinale et développement de médicaments
Synthèse organique et réactions chimiques
Études biologiques et inhibition enzymatique
Applications multiformes
Mécanisme D'action
Target of Action
Similar compounds have shown potential against various targets .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Similar compounds have shown stability under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst.
Attachment of the Morpholine Ring: The brominated pyrazole is then reacted with morpholine in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield reduced pyrazole derivatives.
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent.
Drug Development: It can be explored for its potential as a lead compound in drug discovery.
Industry:
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (4-bromo-1H-pyrazole)
- (1,5-dimethyl-1H-pyrazol-3-yl)methanone
Comparison:
- Structural Differences: The presence of the morpholine ring in (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.
- Reactivity: The bromine substituent in the pyrazole ring can influence the compound’s reactivity, making it more suitable for certain types of chemical reactions.
- Applications: While similar compounds may also have applications in medicinal chemistry and organic synthesis, the unique combination of substituents in (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone may offer distinct advantages in specific contexts.
Propriétés
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-7-9(11)8(2)14(12-7)10(15)13-3-5-16-6-4-13/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYAMKWJPXXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N2CCOCC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2460736.png)


![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)



![(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2460745.png)

![(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2460749.png)
![2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2460750.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)
